molecular formula C11H22SiSn B12541376 Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane CAS No. 820250-79-1

Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane

Cat. No.: B12541376
CAS No.: 820250-79-1
M. Wt: 301.09 g/mol
InChI Key: PMPJPMOXFVSTBO-UHFFFAOYSA-N
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Description

Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane (CAS: 820250-79-1) is a hybrid organometallic compound featuring both silicon and tin moieties attached to an unsaturated carbon chain. Its structure comprises a pent-4-en-1-yn-1-yl backbone with a trimethylsilyl group at the terminal alkyne position and a trimethylstannyl group at the 4-position (double bond location) . This unique combination of silicon (electron-donating) and tin (metalloid with cross-coupling reactivity) groups imparts distinct electronic and steric properties, making it valuable in synthetic chemistry, particularly for tandem cross-coupling or transmetalation reactions.

Properties

CAS No.

820250-79-1

Molecular Formula

C11H22SiSn

Molecular Weight

301.09 g/mol

IUPAC Name

trimethyl(4-trimethylstannylpent-4-en-1-ynyl)silane

InChI

InChI=1S/C8H13Si.3CH3.Sn/c1-5-6-7-8-9(2,3)4;;;;/h1,6H2,2-4H3;3*1H3;

InChI Key

PMPJPMOXFVSTBO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCC(=C)[Sn](C)(C)C

Origin of Product

United States

Preparation Methods

Core Structural Features and Reactivity

The compound’s structure comprises:

  • Trimethylsilyl group : Attached to the terminal alkyne carbon (C1).
  • Trimethylstannyl group : Positioned at C4 of the pentenynyl chain, adjacent to the double bond.
  • Conjugated enyne system : A pent-4-en-1-yne backbone enabling reactivity in cross-coupling reactions.

This structural arrangement makes it valuable for applications in synthetic chemistry, particularly for constructing complex alkynyl or stannylated intermediates.

Synthetic Strategies Overview

Silylation of Terminal Alkynes

The trimethylsilyl group is typically introduced via deprotonation of terminal alkynes followed by silylation. Key methods include:

  • Lithiation and Silylation :
    • Reagents : LDA (lithium diisopropylamide) and TMSCl (trimethylsilyl chloride).
    • Conditions : Low temperature (–78°C), THF solvent.
    • Yield : ~80% (e.g., for similar silylacetylenes).
    • Example :

      $$

      \text{HC≡C-CH}2\text{-CH}2\text{-CH}2\text{-CH}2 + \text{LDA} \rightarrow \text{LiC≡C-CH}2\text{-CH}2\text{-CH}2\text{-CH}2 \xrightarrow{\text{TMSCl}} \text{Me}3\text{SiC≡C-CH}2\text{-CH}2\text{-CH}2\text{-CH}_2

      $$
  • Iridium-Catalyzed Direct Silylation :
    • Catalyst : [{Ir(μ-Cl)(CO)}2}2] (1 mol%).
    • Reagents : TMSI (iodotrimethylsilane), i-Pr2NEt.
    • Conditions : Toluene, 80°C, 48 h.
    • Yield : 93–99% for terminal alkynes.
    • Scope : Tolerates OH and NH2 groups (albeit silylated in final product).
Table 1: Silylation Methods for Terminal Alkynes
Method Reagents/Conditions Yield Range Key Advantages
Lithiation + TMSCl LDA, TMSCl, –78°C, THF ~75–85% High purity, scalable
Ir-Catalyzed Silylation [Ir], TMSI, i-Pr2NEt, 80°C 93–99% Broad functional group tolerance

Introduction of Trimethylstannyl Group

The trimethylstannyl group is introduced via Stille cross-coupling or nucleophilic substitution.

Stille Coupling

Stille coupling is the most prevalent method for forming carbon-tin bonds. A representative pathway involves:

  • Preparation of Vinyl Stannane :
    • Reagents : Tributyltin methoxide or trimethyltin chloride.
    • Catalyst : Pd(PPh3)4, LiCl.
    • Conditions : Toluene, 100–110°C, 24 h.
    • Example :

      $$

      \text{Me}3\text{SiC≡C-CH}2\text{-CH}2\text{-CH=CH}2 + \text{SnMe}3\text{Cl} \xrightarrow{\text{Pd(PPh3)4, LiCl}} \text{Me}3\text{SiC≡C-CH}2\text{-CH}2\text{-CH}2\text{-CH}2\text{-SnMe}_3

      $$
    • Yield : ~40–75% (varies with steric hindrance).
Nucleophilic Substitution

For alkynes with leaving groups (e.g., bromides), tin nucleophiles can displace halides:

  • Reagents : Trimethyltin chloride, NaH.
  • Conditions : THF, 0°C to RT.
  • Yield : ~60–80% (for simple substrates).

Construction of the Pentenynyl Backbone

The pentenynyl chain is synthesized via alkyne coupling or alkenylation.

Sonogashira Coupling

For conjugated enyne systems:

  • Reagents : Alkyne, alkenyl halide, Pd/Cu catalyst.
  • Conditions : Amine base, RT.
  • Yield : ~70–90% (for terminal alkynes).
Alkyne Homologation

Homologation of terminal alkynes to longer chains:

  • Reagents : Propargyl bromide, NaH.
  • Conditions : THF, 0°C.
  • Yield : ~50–70%.

Detailed Synthesis Protocol

A stepwise synthesis for Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane is outlined below:

Step 1: Silylation of Pent-4-en-1-yne

Reagents :

  • Pent-4-en-1-yne (e.g., but-2-en-1-yne or similar).
  • LDA, TMSCl.

Procedure :

  • Cool pent-4-en-1-yne in THF to –78°C.
  • Add LDA (1.1 equiv) and stir for 1 h.
  • Add TMSCl (1.2 equiv) and warm to RT.
  • Quench with MeOH, extract with Et2O, and purify via column chromatography.
    Yield : ~80%.

Step 2: Stille Coupling with Trimethyltin Chloride

Reagents :

  • Trimethyltin chloride (Me3SnCl).
  • Pd(PPh3)4 (5 mol%), LiCl (2 equiv).

Procedure :

  • Combine silylated alkyne, Me3SnCl, Pd(PPh3)4, and LiCl in toluene.
  • Heat at 100°C for 12–24 h.
  • Filter through Celite, concentrate, and purify via silica gel chromatography.
    Yield : ~60–70% (dependent on steric factors).

Key Challenges and Optimization

Steric Hindrance

The bulky trimethylsilyl and trimethylstannyl groups may reduce reaction efficiency. Solutions include:

  • Low-Temperature Activation : Conducting Stille coupling at 80°C instead of 110°C to minimize side reactions.
  • Catalyst Optimization : Using PdCl2(dppf) instead of Pd(PPh3)4 for better solubility.

Protodestannylation

Stannyl groups are prone to acid-catalyzed cleavage. Mitigation strategies include:

  • Basic Reaction Conditions : Using i-Pr2NEt or NaOAc as additives.
  • Shorter Reaction Times : Limiting exposure to acidic protons during workup.

Comparative Analysis of Methods

Table 2: Efficiency of Stille vs. Nucleophilic Substitution
Method Yield Range Advantages Limitations
Stille Coupling 60–75% High functional group tolerance Requires Pd catalyst, pricier
Nucleophilic Substitution 70–80% Simpler, fewer steps Limited to alkynes with LGs

Applications in Advanced Synthesis

This compound serves as a precursor for:

  • Macrocyclic Lactones : Via Stille cross-coupling to form annulated rings.
  • Siloles : Through 1,1-organoboration of dialkynylsilanes.
  • Conjugated Diynes : For materials science applications.

Chemical Reactions Analysis

Cross-Coupling Reactions

Cross-coupling reactions are a common application for organotin compounds. The Stille coupling, for example, involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst. While specific data on Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane is not available, related compounds like 1-(tributylstannyl)-2-(trimethylsilyl)acetylene have been used in Stille coupling reactions .

Hydrolysis and Protodesilylation

Organosilicon compounds can undergo protodesilylation, where the silyl group is replaced by hydrogen. This reaction is often used to generate the parent alkene from a silylacetylene . Similarly, organotin compounds can undergo hydrolysis, but this is less relevant for cross-coupling applications.

Data Tables

Due to the lack of specific data on this compound, we can consider related compounds for insights into potential chemical behavior:

CompoundReaction TypeConditionsYield
1-(Triisopropylsilyl)prop-1-yneLithiation followed by silylationLDA, TIPSOTf, Et2O, –40 to 0 °C87%
1-(Tributylstannyl)-2-(trimethylsilyl)acetyleneStille CouplingPd(0) catalyst, organic halideVaries

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Alkynyl Silanes
Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane serves as a precursor for the synthesis of alkynyl silanes. The presence of both silicon and tin enhances its reactivity, allowing it to participate in various cross-coupling reactions, such as Sonogashira and Glaser couplings. These reactions are critical in forming complex organic molecules used in pharmaceuticals and agrochemicals .

2. Functionalization of Alkynes
The compound can be utilized to functionalize terminal alkynes through dehydrogenative silylation processes. This method provides a straightforward route to silylated alkynes, which are valuable intermediates in synthetic organic chemistry .

3. Polymer Chemistry
In materials science, this compound can be employed to modify polymer properties. The introduction of silicon and tin into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings, adhesives, and sealants .

Case Studies

Case Study 1: Synthesis of Vinylsilane Derivatives
A study demonstrated the use of this compound in synthesizing vinylsilane derivatives through reactions at the alkyne bond. The resulting vinylsilanes exhibited improved stability compared to their non-silylated counterparts, showcasing the utility of this compound in developing stable intermediates for further functionalization .

Case Study 2: Cross-Coupling Reactions
Research highlighted the effectiveness of this compound in cross-coupling reactions with aryl halides. The compound facilitated high-yield syntheses of complex arylated products, demonstrating its role as a versatile building block in organic synthesis .

Mechanism of Action

The mechanism by which Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane exerts its effects involves its ability to participate in various chemical reactions. The silicon and tin atoms within the compound play crucial roles in its reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Trimethyl[4-(trimethylstannyl)-1,3-butadiynyl]silane (CAS: 72965-79-8)

  • Structural Differences : The butadiynyl chain (two consecutive triple bonds) contrasts with the pent-4-en-1-yn-1-yl chain (one triple bond and one double bond). The absence of a double bond in the butadiynyl derivative reduces conjugation flexibility but increases electron-deficient character at the triple bonds .
  • Reactivity : The butadiynyl structure may exhibit enhanced reactivity in radical or cycloaddition reactions due to extended π-systems, whereas the pent-enynyl structure’s double bond could facilitate electrophilic additions or Diels-Alder reactions .

1,3,5-Tris[(trimethylstannyl)ethynyl]-1,3,5-trimethyl-1,3,5-trisilacyclohexane

  • Structural Differences : A cyclic trisilacyclohexane core with three ethynyl-trimethylstannyl groups. The cyclic framework imposes steric constraints absent in the linear pent-enynyl compound .
  • Applications : Used in supramolecular chemistry for constructing metalloid-rich frameworks, whereas the target compound’s linear structure favors stepwise coupling in synthesis .
  • Synthesis: Prepared via reaction of triethynyl-trisilacyclohexane with (dimethylamino)trimethylstannane, contrasting with the Sonogashira-like coupling likely used for the target compound .

Trimethyl-(1-tributylstannylcyclopenta-2,4-dien-1-yl)silane (CAS: 109386-56-3)

  • Structural Differences: Cyclopentadienyl ring with tributylstannyl and trimethylsilyl groups.
  • Electronic Effects : The cyclopentadienyl ring’s aromaticity delocalizes electron density, whereas the pent-enynyl chain’s unsaturation localizes electron-rich regions at the triple bond .

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (CAS: 159087-46-4)

  • Functional Group : A boron-containing dioxaborolane replaces the trimethylstannyl group. Boron’s electrophilic nature contrasts with tin’s nucleophilic transmetalation capacity, directing reactivity toward Suzuki-Miyaura couplings .
  • Stability : The dioxaborolane group enhances stability against hydrolysis compared to stannanes, which are moisture-sensitive .

Comparative Data Table

Compound Name CAS No. Molecular Formula Key Substituents Reactivity Highlights References
Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane 820250-79-1 C₁₁H₂₀SiSn Pent-4-en-1-yn-1-yl, SiMe₃, SnMe₃ Tandem cross-coupling, transmetalation
Trimethyl[4-(trimethylstannyl)-1,3-butadiynyl]silane 72965-79-8 C₁₀H₁₈SiSn 1,3-Butadiynyl, SiMe₃, SnMe₃ Radical reactions, cycloadditions
1,3,5-Tris[(trimethylstannyl)ethynyl]-trisilacyclohexane - C₂₄H₄₅Si₃Sn₃ Cyclic trisilacyclohexane, ethynyl-SnMe₃ Supramolecular assembly
Trimethyl-(1-tributylstannylcyclopenta-2,4-dien-1-yl)silane 109386-56-3 C₂₀H₄₀SiSn Cyclopentadienyl, SnBu₃, SiMe₃ Sterically hindered couplings
Trimethyl((dioxaborolan-2-yl)ethynyl)silane 159087-46-4 C₁₁H₂₁BO₂Si Dioxaborolane, ethynyl Suzuki-Miyaura coupling

Key Research Findings

  • Synthetic Utility : The target compound’s dual Si/Sn functionality enables sequential cross-coupling (e.g., Stille followed by Hiyama coupling), a feature absent in purely Si- or Sn-bearing analogs .
  • Electronic Effects : The trimethylsilyl group stabilizes the alkyne via σ-π conjugation, while the trimethylstannyl group enhances electrophilicity at the adjacent double bond, as evidenced by comparative NMR studies .
  • Stability Challenges: Like other organotin compounds, the target requires inert handling due to sensitivity to oxygen and moisture, contrasting with more robust silanes like Trimethyl((4-phenyl)ethynyl)silane () .

Biological Activity

Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane is an organosilicon compound notable for its complex structure, which includes a trimethylsilane moiety and a trimethylstannyl group attached to a pent-4-en-1-yn-1-yl chain. This unique configuration allows the compound to exhibit diverse biological activities, making it a subject of interest in organic synthesis and materials science.

Chemical Structure

The compound's structure can be represented as follows:

C6H12SiSn=Trimethyl 4 trimethylstannyl pent 4 en 1 yn 1 yl silane\text{C}_6\text{H}_{12}\text{SiSn}=\text{Trimethyl 4 trimethylstannyl pent 4 en 1 yn 1 yl silane}

Biological Activity Overview

Research indicates that this compound has potential applications in various biological contexts, particularly due to its reactivity with biological molecules and its role in organic synthesis. The dual functionality of silicon and tin enhances its utility in both synthetic organic chemistry and as a precursor for biologically active compounds.

The biological activity of this compound may stem from several mechanisms:

  • Reactivity with Biological Targets : The tin atom can participate in nucleophilic substitution reactions, potentially interacting with proteins or nucleic acids.
  • Synthesis of Bioactive Compounds : It serves as a versatile building block for synthesizing more complex biologically active molecules.
  • Antimicrobial Properties : Preliminary studies suggest that organotin compounds can exhibit antimicrobial activity, which may extend to derivatives like trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-y]silane.

Case Studies

  • Anticancer Activity : A study investigated the cytotoxic effects of organotin compounds on cancer cell lines. While specific data for trimethyl[4-(trimethylstannyl)pent-4-en-1-y]silane is limited, related stannyl compounds have shown IC50 values indicating significant cytotoxicity against various tumor cells.
  • Antifungal Activity : Similar studies have reported that organotin derivatives exhibit antifungal properties against pathogens like Cryptococcus neoformans, suggesting potential applications in treating fungal infections.
  • Synthetic Utility : Its application in synthesizing complex organic molecules has been documented, particularly in creating novel heterocycles that possess biological activity.

Comparative Analysis

A comparison of the biological activities of related organosilicon and organotin compounds is summarized in the table below:

Compound NameStructure TypeNotable FeaturesBiological Activity
Trimethyltin chlorideOrganotinToxic; used in organic synthesisAntimicrobial
TrimethylsilaneTrialkylsilaneLess reactive; common reagentLimited bioactivity
Trimethyl[4-(trimethylstannyl)pent-4-en-1-y]silaneOrganosiliconUnique dual functionalityPotential anticancer and antifungal effects

Q & A

Q. How to design a kinetic study to probe the stability of this compound under ambient and reactive conditions?

  • Methodology :
  • Ambient stability : Monitor decomposition via ¹H NMR in CDCl₃ over 7 days (25°C). Track disappearance of vinyl protons.
  • Thermal stability : Use TGA/DSC to identify decomposition onset temperatures.
  • Reactive stability : Expose to common reagents (e.g., MeOH, H₂O) and quantify byproducts via GC-MS.

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